Allyl methyl sulfoxide is primarily derived from garlic (Allium sativum), where it is formed during the metabolism of sulfur compounds present in the bulb. The biosynthesis of allyl methyl sulfoxide involves the oxidation of allyl methyl sulfide, which itself can be produced from the enzymatic breakdown of sulfur-containing amino acids in garlic. This compound falls under the broader classification of organosulfur compounds, which are known for their diverse biological activities and roles in human health.
The synthesis of allyl methyl sulfoxide can be achieved through various methods, with one notable approach being the oxidation of allyl methyl sulfide. This transformation is typically facilitated by oxidizing agents such as hydrogen peroxide or peracids.
A recent study has introduced a novel synthetic method involving the S-allylation of sulfinate esters. The process utilizes sulfonium intermediates to produce allyl sulfoxides without undergoing [3,3]-sigmatropic rearrangement, thus allowing for greater control over the reaction conditions and yields. Key parameters for this synthesis include:
Allyl methyl sulfoxide features a molecular structure characterized by:
These structural characteristics contribute to its reactivity and solubility properties, influencing its behavior in chemical reactions and biological systems.
Allyl methyl sulfoxide participates in various chemical reactions, primarily as an electrophile due to its polar nature. Notable reactions include:
The kinetics of these reactions depend on factors such as solvent polarity, temperature, and the presence of catalysts.
The mechanism by which allyl methyl sulfoxide exerts its effects involves several pathways:
Research has shown that allyl methyl sulfoxide can modulate gene expression related to detoxification enzymes and possess antimicrobial properties, contributing to its health benefits observed with garlic consumption .
Allyl methyl sulfoxide possesses distinct physical and chemical properties:
These properties make it suitable for various applications in food science and pharmacology.
Allyl methyl sulfoxide has several scientific applications:
AMSO (chemical formula: C4H8OS; molecular weight: 104.17 g/mol) belongs to the sulfoxide class of organosulfur compounds, characterized by a central sulfinyl functional group (S=O) bonded to an allyl (CH2=CH–CH2–) and a methyl (–CH3) moiety [8]. Key structural attributes include:
Electron-rich allyl chain: Facilitates nucleophilic reactions and antioxidant behavior.
Table 1: Physicochemical Properties of AMSO
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C4H8OS | PubChem CID 10887844 |
Molar Mass | 104.17 g/mol | Calculated |
Boiling Point | Not reported | - |
Water Solubility | 30.1 g/L | ALOGPS prediction [8] |
logP (Partition Coefficient) | -0.52 | ChemAxon prediction [8] |
Hydrogen Bond Acceptors | 1 (sulfinyl oxygen) | [8] |
Spectroscopic analyses confirm its structure: Nuclear Magnetic Resonance (NMR) shows characteristic chemical shifts for allylic protons (δ 5.5–6.0 ppm) and methyl groups (δ 2.5 ppm), while mass spectrometry identifies a base peak at m/z 104 [M]+ [8]. Unlike AMS (boiling point: 92°C), AMSO’s higher polarity influences its metabolic persistence and tissue distribution [3] [6].
AMSO is not a native phytochemical in intact garlic but arises post-ingestion through mammalian metabolism of garlic-derived sulfur compounds [5] [10]. Its formation involves sequential enzymatic and abiotic reactions:
Biosynthetic Pathway in Humans:
Compound | Role | Source in Garlic |
---|---|---|
Alliin | Primary precursor | Cytoplasm of garlic cells [7] |
Allicin | Unstable intermediate | Formed when garlic is crushed [9] |
Allyl Methyl Sulfide (AMS) | Direct precursor of AMSO | Metabolite of allicin [10] |
AMSO | Terminal oxidation product | Formed in liver/tissues [5] |
Thermal processing influences AMSO yield: Roasting garlic (180°C for 3 min) retains 40–60% of AMSO-forming potential versus raw garlic, while boiling (10 min) reduces it by >80% due to precursor degradation [5]. In humans, peak plasma AMSO occurs 1–2 hours post-garlic consumption, with delayed excretion in milk and urine [5].
As a stable, water-soluble metabolite, AMSO contributes to garlic’s systemic effects beyond its volatile precursors:
Metabolomic Significance:
Health Implications:
Bioavailability enhancer: AMSO’s polarity facilitates cellular uptake of co-administered phytochemicals, potentially augmenting garlic’s cardioprotective and anticancer effects [9].
Table 3: Garlic-Derived Metabolites in Biological Fluids
Metabolite | Occurrence | Peak Excretion Time |
---|---|---|
AMSO | Urine, breast milk | 1–2 hours |
Allyl Methyl Sulfide (AMS) | Breath, skin, milk | 0.5 hours (skin/milk) |
Allyl Methyl Sulfone (AMSO2) | Urine, milk (odorless) | 2–6 hours |
Diallyl Disulfide (DADS) | Skin, breath | Immediate (≤0.5 hours) |
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